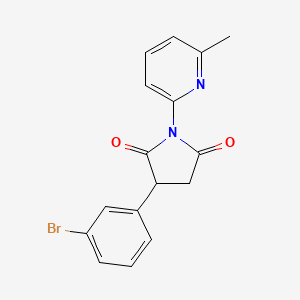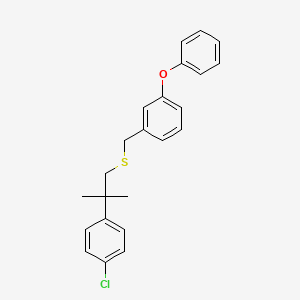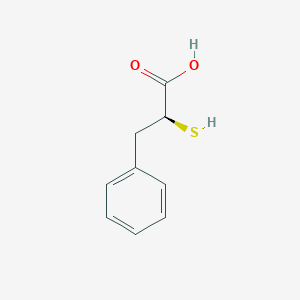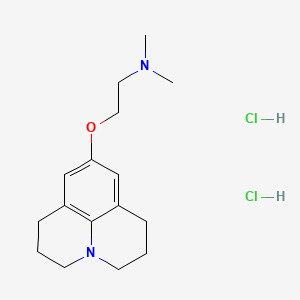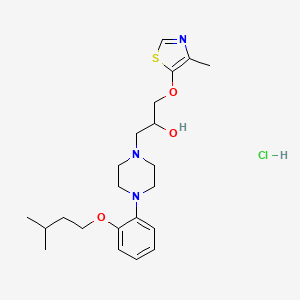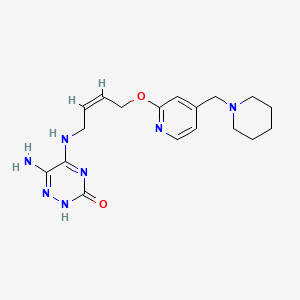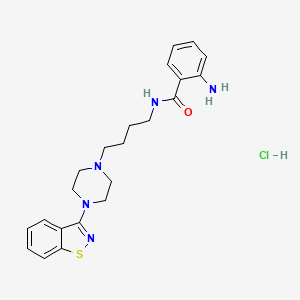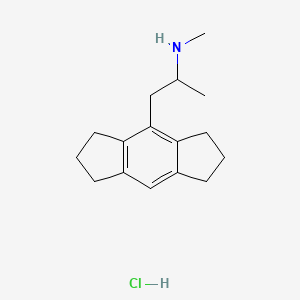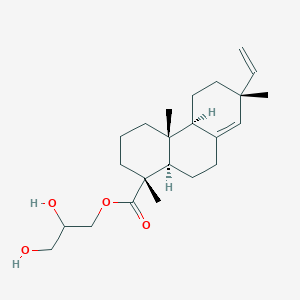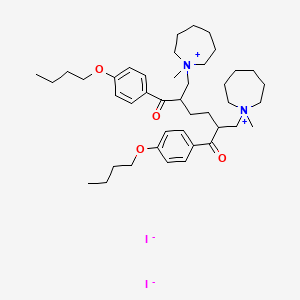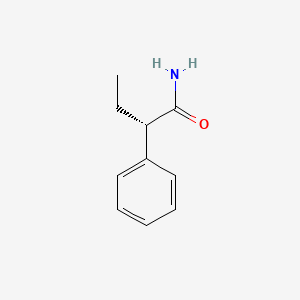
2-Phenylbutyramide, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbutyramide, (+)- is a chiral compound belonging to the class of acetamides. It is characterized by the presence of a phenyl group attached to the butyramide structure. This compound is known for its pharmacological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylbutyramide, (+)- can be synthesized through several methods. One common method involves the reaction of 2-phenylbutyric acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of 2-Phenylbutyramide, (+)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylbutyramide, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of 2-phenylbutyric acid.
Reduction: Formation of 2-phenylbutylamine.
Substitution: Formation of various substituted phenylbutyramides.
Applications De Recherche Scientifique
2-Phenylbutyramide, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Phenylbutyramide, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Phenylbutyramide, (+)- can be compared with other similar compounds, such as:
2-Phenylpropionamide: Similar in structure but differs in the length of the carbon chain.
N-carbamoyl-2-phenylbutyramide: Exhibits different solubility and hydrogen bonding properties
Uniqueness: 2-Phenylbutyramide, (+)- is unique due to its specific chiral configuration and the resulting pharmacological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
13490-76-1 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2S)-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1 |
Clé InChI |
UNFGQCCHVMMMRF-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC=C1)C(=O)N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



